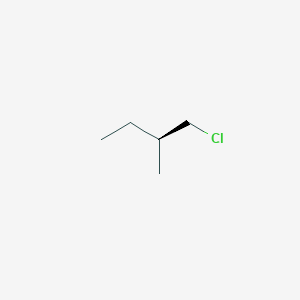

(S)-(+)-1-Chloro-2-methylbutane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-chloro-2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Cl/c1-3-5(2)4-6/h5H,3-4H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWAKWOFEHSYKSI-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40560-29-0 | |

| Record name | (S)-(+)-1-Chloro-2-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(+)-1-Chloro-2-methylbutane chemical properties

An In-depth Technical Guide to (S)-(+)-1-Chloro-2-methylbutane

Introduction

This compound is a chiral halogenated organic compound with significant applications in stereoselective synthesis.[1] As a versatile chiral building block, it serves as a crucial intermediate in the production of various bioactive molecules, particularly in the pharmaceutical and agrochemical industries.[2] Its defined stereochemistry allows for the synthesis of enantiomerically pure compounds, which is critical for drug efficacy and safety.[1] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and purification, and its key chemical reactions.

Chemical and Physical Properties

The properties of this compound are summarized below. This data is essential for its handling, application in reactions, and purification.

Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | (2S)-1-chloro-2-methylbutane | [3] |

| CAS Number | 40560-29-0 | [2][3][4] |

| Molecular Formula | C₅H₁₁Cl | [2][3][4] |

| Molecular Weight | 106.59 g/mol | [2][3][4] |

| Appearance | Colorless clear liquid | [1][2] |

| Purity | ≥ 98% (GC) | [2] |

Physical and Spectroscopic Data

| Property | Value | Reference |

| Boiling Point | 99 - 101 °C | [2] |

| Density | 0.89 g/mL | [2][4] |

| Melting Point | -104 °C | [5] |

| Refractive Index (n20/D) | 1.41 - 1.412 | [2] |

| Optical Rotation ([α]20/D) | +1.3° to +2.3° (neat) | [2][6] |

| Specific Rotation | +1.7° (neat) | [4][6] |

Safety and Handling

| Property | Value | Reference |

| Flash Point | 0 °C (32 °F) - closed cup | |

| GHS Classification | Flammable Liquid, Category 2 | [3][7] |

| Hazard Statements | H225: Highly flammable liquid and vapor | [3][7] |

| Storage Temperature | 2 - 8 °C (Refrigerator) | [1][2] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis are crucial for researchers working with this compound.

Synthesis from (S)-(-)-2-Methyl-1-butanol

A common method for the preparation of this compound involves the reaction of its corresponding alcohol, (S)-(-)-2-methyl-1-butanol, with a chlorinating agent. While direct reaction with concentrated HCl is effective for tertiary alcohols, reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) are often preferred for primary alcohols to minimize carbocation rearrangements and side reactions.[8]

Methodology:

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a reflux condenser and a dropping funnel is charged with (S)-(-)-2-methyl-1-butanol.

-

Reagent Addition: Thionyl chloride (SOCl₂) is added dropwise to the alcohol, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. The reaction is typically performed at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is carefully poured over ice water to quench any remaining thionyl chloride.

-

Extraction: The product is extracted from the aqueous layer using a suitable organic solvent, such as diethyl ether.

-

Washing: The organic layer is subsequently washed with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

-

Drying and Concentration: The organic extract is dried over an anhydrous drying agent (e.g., anhydrous MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification Protocol

Purification is essential to achieve the high purity required for subsequent synthetic applications.[5]

Methodology:

-

Acid Wash: The crude this compound is stirred vigorously with concentrated sulfuric acid (95% H₂SO₄). The acid layer is replaced if it becomes colored and the process is repeated until it remains colorless.[5]

-

Neutralization: The organic layer is then washed with a saturated sodium carbonate (Na₂CO₃) solution to neutralize any residual acid.[5]

-

Water Wash: A subsequent wash with distilled water is performed to remove any remaining inorganic salts.[5]

-

Drying: The purified product is dried over anhydrous magnesium sulfate (B86663) (MgSO₄).[5]

-

Distillation: The final purification is achieved by fractional distillation under atmospheric or reduced pressure to obtain the pure this compound.[5]

Visualized Workflows and Pathways

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Free-Radical Chlorination Pathway

This compound undergoes light-induced free-radical chlorination with Cl₂ to yield a mixture of dichlorinated products.[9][10] This reaction highlights the potential for further functionalization, though it can impact the stereochemistry of the molecule.

Caption: Reaction pathway for the free-radical chlorination of this compound.

Chemical Reactivity and Applications

This compound is a valuable reagent in organic synthesis due to its reactivity in several key transformations.

-

Nucleophilic Substitution: The chlorine atom can be displaced by a wide range of nucleophiles, making it a key substrate for introducing new functional groups at a chiral center. For instance, reaction with aqueous potassium hydroxide (B78521) (KOH) can lead to the formation of 2-methyl butanol via a substitution reaction.[11]

-

Grignard Reagent Formation: It can be used to form a Grignard reagent. This organometallic compound is a powerful tool for creating carbon-carbon bonds, enabling the synthesis of more complex chiral molecules.[5] The Grignard reagent derived from this compound has been employed in the preparation of optically active secondary carbinols.[5]

-

Free-Radical Halogenation: As illustrated in the diagram above, further halogenation can occur under UV light.[9][10] The reaction at the C2 position proceeds through a planar free radical, leading to a racemic mixture of the 1,2-dichloro product, rendering it optically inactive.[10][12] In contrast, chlorination at the C4 position does not affect the existing chiral center, resulting in an optically active product.[10]

Conclusion

This compound is a cornerstone chiral building block in modern organic and pharmaceutical chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for the asymmetric synthesis of complex molecular targets. A thorough understanding of its handling, synthesis, and reaction pathways is essential for researchers and scientists aiming to leverage its unique stereochemical attributes in drug development and other advanced applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C5H11Cl | CID 12431745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 40560-29-0 [m.chemicalbook.com]

- 5. 1-CHLORO-2-METHYLBUTANE CAS#: 616-13-7 [m.chemicalbook.com]

- 6. This compound | 40560-29-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 40560-29-0 Name: this compound [xixisys.com]

- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 9. vaia.com [vaia.com]

- 10. homework.study.com [homework.study.com]

- 11. homework.study.com [homework.study.com]

- 12. m.youtube.com [m.youtube.com]

In-Depth Technical Guide to the Structure Elucidation of (S)-(+)-1-Chloro-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques and data interpretation required for the structural elucidation of (S)-(+)-1-Chloro-2-methylbutane. The methodologies detailed herein are foundational for the characterization of chiral molecules in pharmaceutical and chemical research.

Molecular Structure and Physicochemical Properties

This compound is a chiral halogenated alkane. Its structure is characterized by a butyl chain with a chlorine atom at the C1 position and a methyl group at the C2 position. The "(S)" designation indicates the stereochemical configuration at the chiral center (C2), and the "(+)" signifies its dextrorotatory nature in polarimetry.

| Property | Value |

| IUPAC Name | (2S)-1-chloro-2-methylbutane |

| Synonyms | (S)-2-Methylbutyl chloride, Active amyl chloride |

| Molecular Formula | C₅H₁₁Cl |

| Molecular Weight | 106.59 g/mol |

| CAS Number | 40560-29-0 |

| Appearance | Colorless liquid |

| Boiling Point | 99-101 °C |

| Density | 0.89 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.41 |

| Specific Rotation [α]20/D | +1.3° to +2.3° (neat) |

Spectroscopic Data for Structural Confirmation

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, each providing unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 | Triplet | 2H | -CH₂Cl |

| ~1.8 | Multiplet | 1H | -CH(CH₃)- |

| ~1.5 | Multiplet | 2H | -CH₂CH₃ |

| ~1.0 | Doublet | 3H | -CH(CH₃)- |

| ~0.9 | Triplet | 3H | -CH₂CH₃ |

¹³C NMR Spectroscopy Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~48 | -CH₂Cl |

| ~38 | -CH(CH₃)- |

| ~26 | -CH₂CH₃ |

| ~17 | -CH(CH₃)- |

| ~11 | -CH₂CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in the confirmation of its elemental composition and connectivity.

Key Fragmentation Peaks

| m/z | Proposed Fragment |

| 106/108 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 77 | [M - C₂H₅]⁺ |

| 70 | [M - HCl]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation, a common rearrangement) |

| 43 | [C₃H₇]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For an alkyl halide, the key absorption is the C-Cl stretch.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 2850-3000 | C-H stretch (alkane) |

| 1450-1470 | C-H bend (alkane) |

| 1370-1380 | C-H bend (alkane) |

| 650-850 | C-Cl stretch |

Stereochemistry Determination

Polarimetry

The stereochemistry of the chiral center is confirmed by polarimetry. The positive sign of the specific rotation indicates that (S)-1-Chloro-2-methylbutane is dextrorotatory, meaning it rotates the plane of polarized light to the right.

Experimental Protocols

Synthesis and Purification

This compound can be synthesized from (S)-(-)-2-methyl-1-butanol via a nucleophilic substitution reaction, typically using thionyl chloride (SOCl₂) or a similar chlorinating agent. It is important to note that while the configuration at the chiral center is retained, the sign of optical rotation can change between the reactant and the product.[1]

Purification: The crude product is typically purified by distillation to remove any unreacted starting material and byproducts.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and carefully place it in the NMR spectrometer.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each carbon environment.

Mass Spectrometry

Sample Introduction:

-

The sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system, which separates the compound from any impurities before it enters the ion source.

Ionization:

-

Electron ionization (EI) is a common method for analyzing small organic molecules.

Infrared Spectroscopy

Sample Preparation:

-

A small drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

Data Acquisition:

-

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Polarimetry

Sample Preparation:

-

Accurately prepare a solution of known concentration of this compound in a suitable solvent (e.g., ethanol (B145695) or chloroform). Alternatively, the measurement can be performed on the neat liquid if a suitable cell is available.

-

Fill a polarimeter cell of a known path length (e.g., 1 dm) with the solution, ensuring there are no air bubbles.

Measurement:

-

Place the cell in the polarimeter.

-

Measure the angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) at a controlled temperature.

-

The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical process for the complete structure elucidation of this compound.

Caption: Logical workflow for the structure elucidation of this compound.

Conclusion

The comprehensive structural elucidation of this compound requires the synergistic application of multiple analytical techniques. NMR spectroscopy establishes the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition, IR spectroscopy identifies key functional groups, and polarimetry determines the absolute stereochemistry. The detailed protocols and data presented in this guide serve as a robust reference for the characterization of this and other chiral molecules in a research and development setting.

References

Spectroscopic Profile of (S)-(+)-1-Chloro-2-methylbutane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (S)-(+)-1-Chloro-2-methylbutane. Due to the limited availability of specific experimental data for the (S)-enantiomer, this guide incorporates data from its racemic mixture and closely related isomers to provide a thorough analytical profile. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Data Presentation

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Parameter | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Solvent | CDCl₃ | CDCl₃ |

| Standard | TMS (0 ppm) | TMS (0 ppm) |

| Chemical Shifts (δ, ppm) | ||

| C1-H₂ | ~3.4 - 3.6 | C1: ~48-52 |

| C2-H | ~1.8 - 2.0 | C2: ~35-39 |

| C3-H₂ | ~1.3 - 1.5 | C3: ~25-29 |

| C4-H₃ | ~0.9 | C4: ~11-15 |

| C2-CH₃ | ~1.0 | C2-CH₃: ~16-20 |

| Coupling Constants (J, Hz) | Not Available | Not Applicable |

| Multiplicity | C1-H₂: Doublet of doublets | Not Applicable |

| C2-H: Multiplet | ||

| C3-H₂: Multiplet | ||

| C4-H₃: Triplet | ||

| C2-CH₃: Doublet |

Note: Predicted values are based on standard chemical shift correlations and data from similar structures like 1-chloro-2-methylpropane (B167039).

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2965 - 2875 | Strong | C-H stretching (alkane) |

| 1465 | Medium | C-H bending (CH₂, CH₃) |

| 1380 | Medium | C-H bending (CH₃) |

| 725 - 650 | Strong | C-Cl stretching |

Data obtained from the NIST WebBook for the racemic mixture of 1-chloro-2-methylbutane, which is expected to be identical to the spectrum of the (S)-enantiomer.[1]

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 106/108 | Low | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |

| 71 | Moderate | [M - Cl]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 41 | High | [C₃H₅]⁺ |

| 29 | High | [C₂H₅]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center for 1-chloro-2-methylbutane.[2][3] The presence of isotopic peaks for chlorine (M and M+2) is a characteristic feature.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide. These protocols are generalized for the analysis of chiral haloalkanes and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of the chiral haloalkane is prepared by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃). The use of a chiral solvating agent or a chiral derivatizing agent can be employed to induce diastereomeric differentiation for the determination of enantiomeric excess.

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR, is used.

-

Data Acquisition:

-

¹H NMR: Standard one-dimensional proton NMR spectra are acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra are obtained. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like 1-chloro-2-methylbutane, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample compartment, and the sample spectrum is acquired. The typical scanning range is 4000-400 cm⁻¹.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like 1-chloro-2-methylbutane, Gas Chromatography (GC) is the preferred method for sample introduction, allowing for separation from any impurities.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) is used.

-

GC Conditions: A suitable capillary column (e.g., a non-polar column like DB-5ms) is used. The oven temperature is programmed to ensure good separation. Helium is typically used as the carrier gas.

-

MS Conditions: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions. The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 10-200) to detect the molecular ion and fragment ions.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which aids in structure elucidation.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic analysis of a chiral compound such as this compound.

References

- 1. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. Butane, 1-chloro-2-methyl- [webbook.nist.gov]

Chirality of 1-chloro-2-methylbutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of 1-chloro-2-methylbutane (B150327), a chiral haloalkane of interest in synthetic organic chemistry and as a building block in the development of new chemical entities. This document details the molecule's stereoisomers, physical properties, and relevant experimental protocols for its synthesis and characterization.

Core Concepts: Chirality in 1-chloro-2-methylbutane

1-chloro-2-methylbutane possesses a single stereocenter at the C2 position. The four different substituents attached to this carbon atom—a hydrogen atom, a methyl group, an ethyl group, and a chloromethyl group—result in the existence of two non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (S)-(+)-1-chloro-2-methylbutane and (R)-(-)-1-chloro-2-methylbutane. The "S" and "R" descriptors refer to the absolute configuration of the stereocenter based on the Cahn-Ingold-Prelog priority rules, while the (+) and (-) signs indicate the direction in which each enantiomer rotates plane-polarized light (dextrorotatory and levorotatory, respectively).

Physicochemical Properties

The enantiomers of 1-chloro-2-methylbutane share identical physical properties such as boiling point, density, and refractive index. However, they exhibit opposite optical activity, a defining characteristic of chiral molecules. The specific rotation is a standardized measure of this activity.

| Property | This compound | (R)-(-)-1-chloro-2-methylbutane | Racemic (±)-1-chloro-2-methylbutane |

| Molecular Formula | C₅H₁₁Cl | C₅H₁₁Cl | C₅H₁₁Cl |

| Molecular Weight | 106.59 g/mol | 106.59 g/mol | 106.59 g/mol |

| Boiling Point | ~100 °C | ~100 °C | ~100 °C |

| Density | ~0.886 g/mL at 25 °C | ~0.886 g/mL at 25 °C | ~0.886 g/mL at 25 °C |

| Refractive Index | ~1.412 at 20 °C | ~1.412 at 20 °C | ~1.412 at 20 °C |

| Specific Rotation ([α]D) | +1.64° to +2.3° (neat)[1] | -1.64° (neat)[2] | 0° |

Experimental Protocols

Enantioselective Synthesis of this compound

The stereospecific synthesis of this compound can be achieved from the commercially available chiral precursor, (S)-(-)-2-methyl-1-butanol, via a nucleophilic substitution reaction that proceeds with inversion of configuration. A common method involves the use of thionyl chloride (SOCl₂) in the presence of a non-nucleophilic base like pyridine (B92270) to minimize side reactions.

Reaction Scheme:

(S)-(-)-2-methyl-1-butanol + SOCl₂ → this compound + SO₂ + HCl

Materials and Reagents:

-

(S)-(-)-2-methyl-1-butanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (anhydrous)

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is charged with (S)-(-)-2-methyl-1-butanol and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath to 0 °C.

-

A solution of thionyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 5 °C. Anhydrous pyridine is added to the reaction mixture to neutralize the HCl generated.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched by the slow addition of ice-cold water.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed successively with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield pure this compound.

Determination of Optical Rotation using Polarimetry

The optical rotation of the synthesized enantiomer is measured using a polarimeter to confirm its enantiomeric purity.

Instrumentation and Materials:

-

Polarimeter

-

Polarimeter cell (1 dm)

-

Sodium lamp (D-line, 589 nm)

-

Sample of 1-chloro-2-methylbutane

-

Suitable achiral solvent (e.g., chloroform (B151607) or ethanol)

Procedure:

-

Sample Preparation: Prepare a solution of the 1-chloro-2-methylbutane enantiomer of a known concentration (c, in g/mL) in a suitable achiral solvent.

-

Instrument Calibration: Calibrate the polarimeter with the pure solvent (blank) to obtain a zero reading.

-

Measurement: Fill the polarimeter cell with the sample solution, ensuring there are no air bubbles in the light path. Place the cell in the polarimeter and measure the observed rotation (α) in degrees.

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:

[α] = α / (l × c)

where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in g/mL.

-

The measured specific rotation is then compared to the literature value for the pure enantiomer to determine the optical purity.

Workflow for Chirality Determination

The following diagram illustrates the logical workflow for the synthesis and characterization of a chiral sample of 1-chloro-2-methylbutane.

Conclusion

This technical guide has provided a detailed examination of the chirality of 1-chloro-2-methylbutane. Understanding the distinct properties and synthesis of its enantiomers is crucial for its application in stereoselective synthesis and the development of chiral molecules in the pharmaceutical and chemical industries. The provided experimental protocols offer a foundation for the preparation and characterization of enantiomerically enriched 1-chloro-2-methylbutane in a research setting.

References

A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chirality of a molecule is a critical determinant of its biological activity. In the pharmaceutical industry, the demand for enantiomerically pure compounds is driven by the need for drugs with improved efficacy and reduced side effects.[1] Chiral building blocks, small, stereochemically defined molecules, are essential starting materials for the synthesis of these complex chiral drugs.[] This technical guide provides an in-depth overview of the core strategies for the discovery and synthesis of chiral building blocks, with a focus on methodologies relevant to drug development professionals. We will explore the primary approaches: leveraging the chiral pool, resolution of racemic mixtures, and asymmetric synthesis, including catalytic and auxiliary-mediated methods. This guide will present quantitative data in structured tables for easy comparison and provide detailed experimental protocols for key reactions.

Core Strategies for Accessing Chiral Building Blocks

The synthesis of enantiomerically pure compounds can be broadly categorized into three main approaches: utilizing naturally occurring chiral molecules (the chiral pool), separating enantiomers from a racemic mixture (resolution), and creating a specific enantiomer from a prochiral starting material (asymmetric synthesis).

The Chiral Pool: Nature's Starting Materials

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources.[3] These include amino acids, carbohydrates, terpenes, and alkaloids. Synthesis starting from a chiral pool compound can be highly efficient as the initial chirality is already established.

Key Chiral Pool Building Blocks:

-

Amino Acids: L-amino acids are abundant and provide a versatile source of chirality for the synthesis of a wide range of compounds, including unnatural amino acids and chiral amines.

-

Carbohydrates: Sugars like glucose and fructose (B13574) offer a dense array of stereocenters, making them valuable starting materials for complex natural product synthesis.

-

Terpenes: Compounds like limonene, pinene, and camphor (B46023) are readily available from plant sources and serve as excellent starting points for the synthesis of various chiral molecules.

-

Hydroxy Acids: Lactic acid and tartaric acid are common chiral building blocks used in a variety of synthetic applications.

Resolution of Racemic Mixtures

Many chemical syntheses produce a racemic mixture, an equal mixture of both enantiomers. Resolution is the process of separating these enantiomers. While this approach can be effective, a significant drawback is that the maximum theoretical yield for the desired enantiomer is 50%, unless the undesired enantiomer can be racemized and recycled.

Common Resolution Techniques:

-

Diastereomeric Salt Formation: This classical method involves reacting a racemic acid or base with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization.[]

-

Enzymatic Kinetic Resolution: Enzymes can selectively catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This highly enantioselective method is widely used for the resolution of alcohols and amines.[4]

-

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. It is a powerful analytical tool and can also be used for preparative separations.

Asymmetric Synthesis: Building Chirality Intentionally

Asymmetric synthesis is the most elegant and often most efficient approach, as it aims to selectively create the desired enantiomer from a prochiral substrate. This can be achieved through the use of chiral catalysts or chiral auxiliaries.

A small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. This is a highly atom-economical and desirable approach in industrial settings.

-

Transition Metal Catalysis: Chiral complexes of metals like ruthenium, rhodium, and iridium are highly effective catalysts for a variety of asymmetric transformations, including hydrogenation and transfer hydrogenation of ketones and imines.[5][6]

-

Organocatalysis: The use of small, chiral organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Proline and its derivatives, for example, are effective catalysts for asymmetric aldol (B89426) reactions.[7][8]

-

Biocatalysis: Enzymes, as natural chiral catalysts, offer unparalleled stereoselectivity under mild reaction conditions. Lipases, proteases, and oxidoreductases are commonly used in the synthesis of chiral building blocks.[9]

A chiral auxiliary is a chiral molecule that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered and reused.[10] Evans oxazolidinones and pseudoephedrine are well-known examples of effective chiral auxiliaries.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of various chiral building blocks using the methodologies discussed.

Table 1: Asymmetric Synthesis of Chiral α-Amino Acids via Strecker Reaction

| Aldehyde/Ketone | Chiral Auxiliary/Catalyst | Diastereomeric Ratio (dr) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Pivaldehyde | (R)-Phenylglycine amide | >99:1 | 76-93 | >98 (for (S)-tert-leucine) | [11][12] |

| 3,4-Dimethoxyphenylacetone | (R)-Phenylglycine amide | >99:1 | 76 | - | [12] |

Table 2: Asymmetric Hydrogenation of Ketones to Chiral Alcohols

| Ketone | Catalyst System | Substrate/Catalyst Ratio (S/C) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| α-Chloroacetophenone | Ru(OTf)--INVALID-LINK-- | 1000 | - | 96 | [5] |

| 4-Chromanone (B43037) | MsDPEN–Cp*Ir complex | 5000 | - | 99 | [5] |

| Acetophenone | Iron catalyst with chiral P2N4 ligand | - | - | up to 99 | [6] |

Table 3: Organocatalytic Asymmetric Aldol Reaction

| Aldehyde | Ketone | Catalyst (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Reference |

| Benzaldehyde (B42025) | Acetone (B3395972) | 1 (0.5 mol%) in brine | 80 | - | 97 | [13] |

| 4-Nitrobenzaldehyde | Cyclohexanone | Amine-acid bifunctional catalyst in water | High | - | High | [14] |

| Isobutyraldehyde | Acetone | L-proline | 97 | - | 96 | [8] |

Table 4: Enzymatic Kinetic Resolution of Secondary Alcohols

| Substrate | Enzyme | Acyl Donor | Conversion (%) | Enantiomeric Excess (ee) of Ester (%) | Reference |

| 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | Lipase (B570770) A from Candida antarctica (CAL-A) | Vinyl butyrate | 44-45 | 96-99 | [15] |

| 1-Methyl-2,3-dihydro-1H-inden-1-ol | Lipase A from Candida antarctica (CAL-A) | Vinyl butyrate | 44-45 | 96-99 | [15] |

| 1-(Isopropylamine)-3-phenoxy-2-propanol | Lipase from Candida rugosa MY | Isopropenyl acetate (B1210297) | 28.2 | 96.17 | [16] |

Experimental Protocols

Protocol 1: Asymmetric Strecker Synthesis of (S)-tert-Leucine[11][12]

This protocol describes the synthesis of a diastereomerically pure α-amino nitrile from pivaldehyde using (R)-phenylglycine amide as a chiral auxiliary, followed by conversion to (S)-tert-leucine.

Step 1: Synthesis of the α-Amino Nitrile

-

To a solution of (R)-phenylglycine amide hydrochloride (1.0 eq) in a mixture of methanol (B129727) and water (6:1 v/v) is added pivaldehyde (1.0 eq).

-

An aqueous solution of sodium cyanide (30%, 1.0 eq) is added, and the mixture is stirred at room temperature for 96 hours.

-

During this time, one diastereomer of the α-amino nitrile selectively precipitates.

-

The solid is collected by filtration, washed with water, and dried to afford the diastereomerically pure product (dr > 99:1).

Step 2: Conversion to (S)-tert-Leucine

-

The diastereomerically pure α-amino nitrile is subjected to a three-step sequence involving hydrolysis of the nitrile and the amide, and removal of the chiral auxiliary to yield (S)-tert-leucine.

-

The final product is obtained in high yield (73% over three steps) and excellent enantiomeric excess (>98% ee).

Protocol 2: Asymmetric Hydrogenation of 4-Chromanone[5]

This protocol details the asymmetric hydrogenation of a ketone to a chiral alcohol using an iridium catalyst.

-

A solution of 4-chromanone in a suitable solvent (e.g., methanol) is placed in a high-pressure reactor.

-

The MsDPEN–Cp*Ir catalyst is added at a substrate-to-catalyst ratio of 5000:1.

-

The reactor is pressurized with hydrogen gas to 15 atm.

-

The reaction mixture is stirred at 60 °C for 24 hours.

-

After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the chiral alcohol in 99% enantiomeric excess.

Protocol 3: Organocatalytic Asymmetric Aldol Reaction in Brine[13]

This protocol describes a highly enantioselective direct aldol reaction using a small organic molecule as a catalyst in an aqueous medium.

-

To a mixture of benzaldehyde (0.5 mmol) and acetone (2 mmol) is added a solution of catalyst 1 (0.5 mol%) in brine (0.5 mL).

-

The reaction mixture is stirred at room temperature for 5 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the aldol product in 80% yield and 97% enantiomeric excess.

Protocol 4: Enzymatic Kinetic Resolution of a Secondary Alcohol[9][17]

This protocol outlines a general procedure for the lipase-catalyzed kinetic resolution of a racemic secondary alcohol.

-

Reaction Setup: In a suitable vessel, combine the racemic secondary alcohol, an acyl donor (e.g., vinyl acetate or ethyl acetate), a solvent (e.g., toluene (B28343) or hexane), and the lipase (e.g., Candida antarctica lipase B, CALB).

-

Reaction: Stir the mixture at a controlled temperature (typically room temperature to 40 °C).

-

Monitoring: Monitor the progress of the reaction by TLC, gas chromatography (GC), or high-performance liquid chromatography (HPLC) to determine the conversion. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining unreacted alcohol.

-

Workup: Once the desired conversion is reached, filter off the enzyme. The filtrate is then concentrated under reduced pressure.

-

Purification: The resulting mixture of the acylated product and the unreacted alcohol is separated by column chromatography.

-

Analysis: The enantiomeric excess of both the purified ester and the unreacted alcohol is determined by chiral GC or HPLC.

Visualizations of Key Concepts and Workflows

Signaling Pathways and Logical Relationships

Caption: Overview of major strategies for obtaining chiral building blocks.

Caption: Simplified catalytic cycle for asymmetric hydrogenation of a ketone.

Experimental Workflows

Caption: Workflow for asymmetric Strecker synthesis of α-amino acids.

Caption: General workflow for enzymatic kinetic resolution of a racemic alcohol.

References

- 1. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07244K [pubs.rsc.org]

- 8. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 11. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. scielo.br [scielo.br]

- 16. mdpi.com [mdpi.com]

A Technical Guide to Enantiomerically Pure Compounds for Researchers and Drug Development Professionals

Introduction

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in pharmacology and drug development. These non-superimposable mirror images are known as enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit markedly different physiological effects in the chiral environment of the human body.[1] This guide provides an in-depth technical overview of enantiomerically pure compounds, covering their significance, methods of preparation and separation, and analytical techniques for determining enantiomeric purity.

The Significance of Enantiomeric Purity in Drug Development

The differential pharmacological and toxicological profiles of enantiomers necessitate the development of enantiomerically pure drugs.[2] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to adverse effects or toxicity.[3] The use of single-enantiomer drugs can lead to improved therapeutic indices, simpler pharmacokinetic profiles, and reduced potential for drug interactions.[1] Regulatory bodies like the FDA and EMA have increasingly favored the development of single-enantiomer drugs over racemic mixtures (a 1:1 mixture of enantiomers).

Pharmacological and Pharmacokinetic Differences Between Enantiomers

The distinct three-dimensional arrangements of enantiomers lead to differential interactions with chiral biological macromolecules such as enzymes and receptors.[4] This stereoselectivity is observed in both the pharmacodynamic (drug-receptor interaction) and pharmacokinetic (absorption, distribution, metabolism, and excretion) phases of drug action.[5]

Table 1: Comparison of Pharmacological and Pharmacokinetic Properties of Selected Drug Enantiomers

| Drug | Enantiomer | Pharmacological Activity (IC50/Ki) | Key Pharmacokinetic Differences | Reference(s) |

| Propranolol | (S)-(-)-Propranolol | High affinity for β-adrenergic receptors | Slower clearance than (R)-enantiomer | [4] |

| (R)-(+)-Propranolol | Low affinity for β-adrenergic receptors | More rapid clearance | [4] | |

| Warfarin | (S)-(-)-Warfarin | 4-5 times more potent as an anticoagulant | Metabolized primarily by CYP2C9 | [6] |

| (R)-(+)-Warfarin | Less potent | Metabolized by multiple CYP enzymes | [6] | |

| Ibuprofen | (S)-(+)-Ibuprofen | Active inhibitor of cyclooxygenase (COX) | Undergoes unidirectional inversion from (R)- to (S)-enantiomer in vivo | [6] |

| (R)-(-)-Ibuprofen | Inactive as a COX inhibitor | [6] | ||

| Morphine | (-)-Morphine | Potent agonist of the µ-opioid receptor, leading to analgesia | Binds effectively to the active state of the receptor | [7][8] |

| (+)-Morphine | Lacks significant analgesic activity | Fails to sustain the activation state of the receptor | [7][8] |

Synthesis and Separation of Enantiomerically Pure Compounds

The production of single-enantiomer drugs can be achieved through two primary strategies: asymmetric synthesis, which aims to create a single enantiomer from the outset, and chiral resolution, which involves the separation of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis, or enantioselective synthesis, is a reaction in which an achiral unit in a substrate is converted into a chiral unit in such a way that unequal amounts of stereoisomers are produced.[9] This is often achieved using chiral catalysts, reagents, or auxiliaries. The success of an asymmetric synthesis is quantified by its enantiomeric excess (ee), which is a measure of the purity of the product.

Table 2: Enantiomeric Excess (ee) in Asymmetric Synthesis of Chiral Amines and β-Amino Acids

| Reaction Type | Substrate | Catalyst/Method | Enantiomeric Excess (ee) | Reference(s) |

| Asymmetric Hydrogenation | N-Aryl Imines | Ir/f-binaphane | 99% | [10] |

| Asymmetric Hydrogenation | 3-Substituted Indoles | Ir/SpinPHOX | Up to 97% | [9] |

| Reductive Amination | Diaryl Ketones | Ru-catalyst with (S,S)-f-binaphane | 93% to >99% | [11] |

| Reductive Amination | Aliphatic Ketones | Ru-catalyst with (S,S)-f-binaphane | Up to 74% | [11] |

| Cyclocondensation | Fluoroacetic acid and N-sulfonyl aldimines | HBTM-2 (amidine-based catalyst) | High | [12] |

| Aminomethylation | Bis-silyl ketene (B1206846) acetals | Confined imidodiphosphorimidate (IDPi) | High | [13] |

Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. Common methods include diastereomeric salt crystallization, enzymatic resolution, and chiral chromatography.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Protocol: Separation of Deacetyldiltiazem (B1669934) Enantiomers

-

Instrumentation: Standard HPLC system with UV detector.

-

Column: Chiralpak AD (amylose derivative CSP), 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (B46881) (e.g., 80:20:0.1 v/v/v). The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: UV at 240 nm.

-

Sample Preparation:

-

Prepare a stock solution of racemic deacetyldiltiazem in methanol (B129727) (e.g., 1 mg/mL).

-

Prepare a working standard solution by diluting the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Procedure:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 10 µL of the prepared sample.

-

Record the chromatogram and determine the retention times and peak areas for each enantiomer.

-

Diastereomeric Salt Crystallization

This classical resolution technique involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by crystallization.

Protocol: Resolution of Racemic 1-Phenylethylamine (B125046)

-

Materials: Racemic 1-phenylethylamine, (R)-(-)-mandelic acid (chiral resolving agent), methanol.

-

Procedure:

-

Dissolve racemic 1-phenylethylamine (1 equivalent) in warm methanol.

-

In a separate flask, dissolve (R)-(-)-mandelic acid (1 equivalent) in warm methanol.

-

Slowly add the mandelic acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. The less soluble diastereomeric salt, (R)-1-phenylethylamine-(R)-mandelate, will precipitate.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

-

To recover the enantiomerically pure amine, dissolve the crystals in water and add a strong base (e.g., NaOH) to deprotonate the amine.

-

Extract the free (R)-1-phenylethylamine with an organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent under reduced pressure.

-

Enzymatic Resolution

Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures. In a kinetic resolution, an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer and the product.

Protocol: Lipase-Catalyzed Resolution of a Racemic Alcohol

-

Materials: Racemic secondary alcohol, vinyl acetate (B1210297) (acyl donor), a lipase (B570770) (e.g., from Candida antarctica), organic solvent (e.g., toluene).

-

Procedure:

-

Dissolve the racemic alcohol in the organic solvent.

-

Add the lipase to the solution.

-

Add vinyl acetate to the mixture and stir at a controlled temperature (e.g., 30°C).

-

Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the newly formed ester.

-

Once the desired conversion is reached, remove the enzyme by filtration.

-

Separate the unreacted alcohol from the ester product using column chromatography.

-

Visualizing Key Concepts and Workflows

Asymmetric Synthesis Workflow

The following diagram illustrates a general workflow for an asymmetric synthesis, from starting materials to the final enantiomerically enriched product.

Caption: A typical workflow for asymmetric synthesis.

Chiral Resolution Workflow

This diagram outlines the steps involved in separating a racemic mixture into its individual enantiomers through chiral resolution.

Caption: A generalized workflow for chiral resolution.

Stereoselective Signaling of the µ-Opioid Receptor

The µ-opioid receptor (MOR) exhibits significant stereoselectivity in its interaction with morphine enantiomers.[8][14] The naturally occurring (-)-morphine is a potent agonist, leading to analgesia, while the synthetic (+)-enantiomer is largely inactive.[7] This is due to the specific three-dimensional arrangement of the receptor's binding pocket, which preferentially accommodates the (-)-enantiomer, leading to receptor activation and downstream signaling.

Caption: Stereoselective activation of the µ-opioid receptor.

Conclusion

The development and analysis of enantiomerically pure compounds are critical aspects of modern pharmaceutical research and development. A thorough understanding of the principles of stereochemistry, coupled with robust methods for asymmetric synthesis, chiral resolution, and enantiomeric purity analysis, is essential for the creation of safer and more effective drugs. This guide has provided a comprehensive overview of these key areas, offering both theoretical background and practical experimental protocols to aid researchers and scientists in this important field.

References

- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Enantioselectivity in Pharmacokinetics: A Mini Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 6. coolors.co [coolors.co]

- 7. Stereoselective recognition of morphine enantiomers by μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereoselective recognition of morphine enantiomers by μ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Stereoselective recognition of morphine enantiomers by μ-opioid receptor (Journal Article) | OSTI.GOV [osti.gov]

An In-depth Technical Guide on the Safety and Hazards of (S)-(+)-1-Chloro-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) and relevant regulatory guidelines before handling this chemical.

Introduction

(S)-(+)-1-Chloro-2-methylbutane is a chiral halogenated organic compound. It serves as a versatile building block in organic synthesis, particularly in the preparation of optically active molecules.[1] A thorough understanding of its safety and hazard profile is paramount for its safe handling and use in research and development. This guide provides a comprehensive overview of the known safety data, toxicological information, and recommended handling procedures.

Hazard Identification and Classification

This compound is classified as a highly flammable liquid and vapor.[2][3][4][5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classification:

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor[2][3][4] |

| Danger |

Precautionary Statements: P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501.[2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for understanding its behavior and potential for exposure.

| Property | Value | Reference |

| Molecular Formula | C5H11Cl | [2][3] |

| Molecular Weight | 106.59 g/mol | [2] |

| CAS Number | 40560-29-0 | [2] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 100 °C at 750 mmHg | [1][6] |

| Density | 0.886 g/mL at 25 °C | [1] |

| Flash Point | 0 °C (closed cup) | [7] |

| Refractive Index | n20/D 1.412 |

Toxicological Data

Disclaimer: The following data is for the related compound 2-Chloro-2-methylbutane and should be used for informational purposes only as a potential indicator of toxicity. A formal toxicological assessment has not been conducted for this compound.

| Toxicity Endpoint | Route of Exposure | Species | Value | Reference |

| Acute Toxicity | Oral | - | No data available | [8] |

| Inhalation | - | May cause respiratory tract irritation. Vapors may cause dizziness or suffocation. | [9] | |

| Dermal | - | May cause skin irritation. | [9] | |

| Skin Corrosion/Irritation | Dermal | - | Causes skin irritation. | [8] |

| Serious Eye Damage/Irritation | Ocular | - | Causes serious eye irritation. May cause chemical conjunctivitis and corneal damage. | [8][9] |

| Specific Target Organ Toxicity (Single Exposure) | Inhalation | - | May cause respiratory irritation. | [8] |

Reactivity and Stability

| Parameter | Description | Reference |

| Chemical Stability | Stable under recommended storage conditions. | [8][10] |

| Possibility of Hazardous Reactions | Vapors may form explosive mixtures with air. | [8] |

| Conditions to Avoid | Heat, flames, sparks, and direct sunlight. | [7][8] |

| Incompatible Materials | Strong oxidizing agents. | [7][8][10] |

| Hazardous Decomposition Products | Under fire conditions, may produce carbon oxides and hydrogen chloride gas. | [7] |

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is limited, the following section outlines the standard methodologies that would be employed for its hazard assessment based on OECD guidelines.

Flash Point Determination

The flash point is a critical parameter for classifying flammable liquids. A standard method for its determination is the closed-cup method.

Principle: The sample is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[11]

Apparatus: Pensky-Martens or Abel closed-cup flash point tester.[11][12]

Procedure Outline:

-

The apparatus is cleaned and dried thoroughly before use.

-

The sample is cooled to at least 17°C below the expected flash point and then poured into the test cup to the specified level.

-

The lid is securely placed on the cup.

-

Heating and stirring of the sample commence at a prescribed rate (e.g., 5-6°C/min for the Pensky-Martens method).[11]

-

The test flame is applied at regular temperature intervals by dipping it into the vapor space of the cup.

-

The temperature at which a distinct flash is observed is recorded as the flash point.

Acute Toxicity Testing

Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are used to assess acute toxicity.

Principle: This method uses a stepwise procedure with a small number of animals per step to classify a substance's toxicity. The outcome of one step determines the dose for the next.[13]

Animal Model: Typically rats (usually females).[13]

Procedure Outline:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

A group of three animals is dosed with the starting concentration.

-

The animals are observed for mortality and signs of toxicity for up to 14 days.[14]

-

Depending on the outcome (number of mortalities), the next step involves dosing another group of three animals at a higher or lower fixed dose.

-

The procedure is continued until a confident classification of the substance's toxicity can be made.[13]

Principle: This guideline outlines a procedure to assess the toxic effects of a substance applied to the skin in a single dose.

Animal Model: Typically rats, rabbits, or guinea pigs.

Procedure Outline:

-

The fur is clipped from the dorsal area of the animal 24 hours before the test.

-

The test substance is applied uniformly over a defined area of the skin (at least 10% of the body surface area).

-

The treated area is covered with a porous gauze dressing for a 24-hour exposure period.

-

After 24 hours, the dressing and any residual test substance are removed.

-

The animals are observed for signs of toxicity and mortality for at least 14 days.

Principle: This guideline describes a method to assess the toxicity of a substance when inhaled as a gas, vapor, or aerosol for a short duration.

Animal Model: Typically rats.

Procedure Outline:

-

Animals are placed in a whole-body or head-only exposure chamber.

-

The test substance is introduced into the chamber at a specific concentration for a defined period, typically 4 hours.

-

The animals are observed for signs of toxicity during and after exposure for a period of at least 14 days.

-

Mortality, clinical signs, and body weight changes are recorded.

Potential Toxicological Pathways and Hazard Workflow

Due to the lack of specific mechanistic data for this compound, a generalized logical workflow for its hazard assessment is presented below. For short-chain chlorinated hydrocarbons, toxicity can be associated with their metabolism, which may involve cytochrome P450-mediated oxidation and subsequent conjugation reactions. These processes can sometimes lead to the formation of reactive intermediates that can cause cellular damage.[15]

Caption: A logical workflow for the hazard assessment of a chemical substance.

Conclusion

The primary and most well-documented hazard associated with this compound is its high flammability. While specific quantitative toxicological data is lacking, the available information on structurally similar compounds suggests that it may cause skin, eye, and respiratory irritation. Researchers and drug development professionals must handle this compound with appropriate engineering controls, personal protective equipment, and strictly in accordance with established safety protocols for flammable liquids. Further toxicological studies would be beneficial to provide a more complete hazard profile.

References

- 1. 1-CHLORO-2-METHYLBUTANE | 616-13-7 [chemicalbook.com]

- 2. This compound | C5H11Cl | CID 12431745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Chloro-2-methylbutane | C5H11Cl | CID 12015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Page loading... [guidechem.com]

- 6. This compound CAS#: 40560-29-0 [m.chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. aidic.it [aidic.it]

- 12. Experimental Determination of Flash Points of Flammable Liquid Aqueous Solutions | Chemical Engineering Transactions [cetjournal.it]

- 13. researchgate.net [researchgate.net]

- 14. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 15. The environmental distribution and toxicity of short-chain chlorinated paraffins and underlying mechanisms: Implications for further toxicological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Stereospecific Synthesis of (S)-(+)-1-Chloro-2-methylbutane

Introduction

(S)-(+)-1-Chloro-2-methylbutane is a valuable chiral building block used in the asymmetric synthesis of pharmaceuticals and other complex organic molecules.[1] Its specific stereochemistry is crucial for creating enantiomerically pure compounds, which is often a requirement for biological activity and safety in drug development.[1] This application note provides a detailed protocol for the synthesis of this compound from the corresponding primary alcohol, (S)-(+)-2-methyl-1-butanol, using thionyl chloride (SOCl₂) in the presence of pyridine (B92270). This method is an effective way to convert primary alcohols into alkyl chlorides.[2] The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is converted into a better leaving group, facilitating its replacement by a chloride ion.[2][3]

Reaction and Mechanism

The conversion of a primary alcohol to an alkyl chloride using thionyl chloride and pyridine typically follows an Sₙ2 mechanism.[3][4] The reaction begins with the alcohol's oxygen atom attacking the electrophilic sulfur atom of thionyl chloride. Pyridine, a mild base, then deprotonates the resulting intermediate. This forms an alkyl chlorosulfite intermediate. The chloride ion, liberated during the initial steps and present from the pyridine hydrochloride salt, then acts as a nucleophile, attacking the primary carbon atom. This backside attack displaces the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion, resulting in an inversion of configuration at the reaction center.[3][4] However, since the reaction occurs at the non-chiral C1 carbon, the stereochemistry at the C2 chiral center of (S)-2-methyl-1-butanol is retained in the final product, (S)-1-chloro-2-methylbutane.

Experimental Protocol

This protocol details the procedure for the synthesis, purification, and characterization of this compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| (S)-(+)-2-methyl-1-butanol | 88.15 | 10.0 g (12.3 mL) | Purity >98% |

| Thionyl chloride (SOCl₂) | 118.97 | 16.2 g (9.9 mL) | Use fresh, handle in fume hood |

| Pyridine | 79.10 | 10.8 mL | Anhydrous, handle in fume hood |

| Diethyl ether (anhydrous) | 74.12 | 100 mL | Solvent |

| Ice-water bath | - | As needed | For temperature control |

| Saturated NaHCO₃ solution | 84.01 | ~50 mL | For washing/neutralization |

| Saturated NaCl solution (Brine) | 58.44 | ~30 mL | For washing |

| Anhydrous Magnesium Sulfate (B86663) (MgSO₄) | 120.37 | ~5 g | Drying agent |

| Round-bottom flask (250 mL) | - | 1 | |

| Addition funnel (100 mL) | - | 1 | |

| Magnetic stirrer and stir bar | - | 1 | |

| Condenser | - | 1 | |

| Separatory funnel (250 mL) | - | 1 | For extraction |

| Distillation apparatus | - | 1 | For purification |

Procedure

-

Reaction Setup:

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice-water bath on a magnetic stirrer.

-

Add (S)-(+)-2-methyl-1-butanol (10.0 g) and anhydrous diethyl ether (50 mL) to the flask.

-

In the addition funnel, place a solution of thionyl chloride (16.2 g) dissolved in anhydrous diethyl ether (25 mL).

-

-

Reaction:

-

Begin stirring the alcohol solution and cool it to 0 °C.

-

Slowly add the thionyl chloride solution dropwise from the addition funnel over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, add pyridine (10.8 mL) dropwise, ensuring the temperature remains below 10 °C.

-

Once all reagents are added, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The formation of pyridinium chloride precipitate will be observed.

-

-

Work-up and Extraction:

-

Cool the reaction mixture again in an ice bath and slowly add 50 mL of cold water to quench the reaction.

-

Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer from the aqueous layer.[5]

-

Wash the organic layer sequentially with:

-

Drain the organic layer into a clean Erlenmeyer flask.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) for 15-20 minutes.[8]

-

Filter the drying agent and collect the filtrate.

-

Remove the diethyl ether solvent using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by simple distillation.[5]

-

Collect the fraction boiling at approximately 98-101 °C.

-

Weigh the purified product and calculate the percent yield.

-

Characterization

-

¹H NMR: The structure can be confirmed by analyzing the proton NMR spectrum. Expected signals for 1-chloro-2-methylbutane (B150327) include a doublet for the two protons on C1, a multiplet for the single proton on C2, a multiplet for the two protons on C3, a triplet for the three protons on C4, and a doublet for the three protons of the methyl group at C2.[9]

-

¹³C NMR: The carbon NMR spectrum should show five distinct signals corresponding to the five carbon atoms in the molecule.[10]

-

Polarimetry: Confirm the stereochemical integrity of the product by measuring its specific rotation. The literature value for this compound is typically a small positive value.[11]

Workflow and Data Summary

References

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 7. studylib.net [studylib.net]

- 8. m.youtube.com [m.youtube.com]

- 9. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. This compound | 40560-29-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Application Notes and Protocols for the Stereoselective Formation of Grignard Reagents from (S)-(+)-1-Chloro-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The preparation of chiral Grignard reagents is a critical step in the asymmetric synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The formation of a Grignard reagent from a chiral starting material such as (S)-(+)-1-Chloro-2-methylbutane presents a significant challenge due to potential racemization at the stereocenter. This document provides detailed application notes on the stereochemical considerations and a comprehensive protocol for the formation of the corresponding Grignard reagent, (S)-2-methylbutylmagnesium chloride, with a focus on maximizing the retention of configuration. The methodologies described herein are essential for researchers in organic synthesis and drug development who require enantiomerically enriched organometallic reagents.

Introduction

Grignard reagents are powerful nucleophiles widely employed for the formation of carbon-carbon bonds. In the context of drug development, the stereochemistry of molecules is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] The synthesis of chiral molecules often relies on the use of chiral building blocks, including enantiomerically pure Grignard reagents.

The formation of a Grignard reagent from a chiral alkyl halide, such as this compound, can be complicated by the loss of stereochemical integrity.[2] The reaction mechanism is believed to occur on the surface of the magnesium metal and can involve radical intermediates.[3] The formation of these radicals can lead to racemization, diminishing the enantiomeric purity of the resulting Grignard reagent. Theoretical calculations have shown that two competitive pathways exist for Grignard reagent formation: a non-radical pathway that leads to retention of configuration and a radical pathway that results in racemization. Therefore, controlling the reaction conditions to favor the non-radical pathway is crucial for preparing chiral Grignard reagents with high enantiomeric excess (e.e.).

Stereochemical Pathways

The stereochemical outcome of the Grignard reagent formation from a chiral alkyl halide is determined by the prevailing reaction mechanism. The two primary pathways are depicted below:

Caption: Competing pathways in Grignard formation from a chiral chloride.

Experimental Protocol: Formation of (S)-2-methylbutylmagnesium chloride

This protocol is designed to maximize the retention of stereochemistry during the formation of the Grignard reagent from this compound. The key is to maintain a low reaction temperature and ensure all reagents and equipment are scrupulously dry.

Materials

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% e.e. | Commercially Available | Ensure high enantiomeric purity of the starting material. |

| Magnesium turnings | High purity | Commercially Available | For Grignard reagent formation. |

| Iodine | Crystal | Commercially Available | For activation of magnesium. |

| Anhydrous Diethyl Ether (Et₂O) | DriSolv® or equivalent | Commercially Available | Must be anhydrous. |

| Argon or Nitrogen | High purity | - | For maintaining an inert atmosphere. |

Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Schlenk line or inert gas manifold

-

Syringes and needles

Experimental Workflow Diagram

Caption: Workflow for the preparation of the chiral Grignard reagent.

Step-by-Step Procedure

-

Apparatus Setup: Assemble a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (argon or nitrogen) and allow it to cool to room temperature. Maintain a positive pressure of inert gas throughout the experiment.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the reaction flask. The iodine will help to activate the surface of the magnesium.

-

Initiation: Add a small portion of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings. Add a few drops of the this compound solution (prepared in the next step) to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color and the formation of bubbles. Gentle warming with a heating mantle may be necessary to start the reaction. Once initiated, remove the heat source.

-

Addition of Alkyl Halide: Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Once the reaction has started, add the alkyl chloride solution dropwise to the reaction mixture at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium.

-

Quantification and Use: The resulting greyish solution is the Grignard reagent, (S)-2-methylbutylmagnesium chloride. It is recommended to determine the concentration of the Grignard reagent before use, for example, by titration with a standard solution of a secondary alcohol in the presence of a colorimetric indicator. The chiral Grignard reagent should be used immediately in the subsequent reaction to minimize the risk of racemization upon standing.